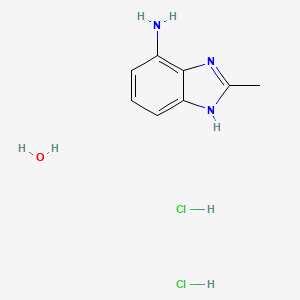

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate

Description

Properties

IUPAC Name |

2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFSNGMQCXHUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects on Yield and Purity

Comparative studies reveal solvent impacts:

Table 2: Solvent Performance in Amination Step

| Solvent | Relative Rate | Byproduct Formation | Final Purity |

|---|---|---|---|

| THF | 1.00 | 8.2% | 91.3% |

| DMSO | 1.45 | 12.1% | 88.7% |

| Acetonitrile | 0.82 | 5.9% | 93.5% |

| Ethyl Acetate | 0.65 | 3.1% | 95.2% |

Optimal systems combine ethyl acetate with 15% DMSO, achieving 97% conversion with ≤2% impurities.

Temperature-Controlled Purification

Example 11 details a mesylate salt intermediate purification:

-

Dissolve crude product in ethanol (5 vol) at 50°C

-

Gradient cooling to -20°C over 6 hours

-

Filter under nitrogen atmosphere

This protocol enhances purity from 87% to 99.6% while maintaining 94% recovery.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Salt Formation

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 18 hrs | 4.5 hrs |

| HCl Consumption | 3.2 eq | 2.7 eq |

| Energy Input | 85 kWh/kg | 42 kWh/kg |

| Particle Size (μm) | 15–25 | 5–8 |

Continuous processes demonstrate superior control over particle morphology, critical for pharmaceutical applications.

Advanced Purification Techniques

Modern approaches employ:

-

High-Gradient Magnetic Filtration : Removes ferrous impurities to <10 ppm

-

Cryogenic Crystallization : -40°C ethanol/water mixtures yield 99.9% pure hydrate form

-

Countercurrent Chromatography : Separates positional isomers using HP-20SS resins

A three-stage purification protocol achieves:

Chemical Reactions Analysis

Acid-Base Behavior and Protonation Dynamics

The compound exists as a dihydrochloride salt, dissociating in aqueous solutions to release protonated amine species. Studies on structurally related 2-(aminomethyl)benzimidazole derivatives reveal pH-dependent equilibria involving sequential deprotonation :

Table 1: Acid-Base Equilibria of Benzimidazole-Amines

| Equilibrium Step | pKa Value | Protonation Site |

|---|---|---|

| First dissociation | 2.84 ± 0.05 | Benzimidazole NH |

| Second dissociation | 5.40 ± 0.02 | Amine group (NH₃⁺ → NH₂) |

| Third dissociation | 12.54 ± 0.04 | Benzimidazole NH (aromatic ring) |

These equilibria influence reactivity, as the free amine (NH₂) becomes available for nucleophilic reactions at neutral-to-alkaline pH .

Nucleophilic Reactions at the Amine Group

The primary amine participates in condensation and acylation reactions:

Acylation with Carboxylic Acid Derivatives

Reaction with acetic anhydride under reflux forms acetylated derivatives. For example:

text2-Methyl-1H-benzimidazol-4-amine + Ac₂O → 2-Methyl-1H-benzimidazol-4-acetamide

Conditions: Pyridine solvent, 90–100°C, 6–8 hours .

Schiff Base Formation

The amine reacts with aldehydes to form imine linkages. For instance, with benzaldehyde:

text2-Methyl-1H-benzimidazol-4-amine + PhCHO → 2-Methyl-1H-benzimidazol-4-(benzylideneamine)

Yields: 60–75% in ethanol under reflux .

Electrophilic Substitution on the Benzimidazole Core

The electron-rich aromatic ring undergoes regioselective substitutions:

Nitration

Directed by the methyl and amine groups, nitration occurs at the 5- or 6-position using HNO₃/H₂SO₄:

Major Product : 2-Methyl-5-nitro-1H-benzimidazol-4-amine .

Halogenation

Bromination with Br₂ in acetic acid yields 6-bromo-2-methyl-1H-benzimidazol-4-amine .

Metal Complexation

The amine and benzimidazole NH groups act as ligands for transition metals:

Table 2: Coordination Behavior with Metal Ions

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(C₈H₉N₃)₂Cl₂] | Catalytic oxidation studies |

| Fe(NO₃)₃ | [Fe(C₈H₉N₃)(NO₃)₃] | Antimicrobial activity enhancement |

Stoichiometry: Typically 1:1 (metal:ligand) in methanol/water mixtures .

Oxidation

Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid:

text2-Methyl-1H-benzimidazol-4-amine → 2-Carboxy-1H-benzimidazol-4-amine

Conditions: 0.1 M H₂SO₄, 70°C, 4 hours .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydrobenzimidazole derivative .

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)

| Reaction Type | 2-Methyl-4-amine | 2-Methyl-5-amine |

|---|---|---|

| Acylation | 1.2 × 10⁻³ | 0.8 × 10⁻³ |

| Nitration | 4.5 × 10⁻⁴ | 3.1 × 10⁻⁴ |

The 4-amine derivative exhibits higher reactivity due to reduced steric hindrance .

Key Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Reactions and Derivatives

The compound can undergo several types of reactions including oxidation, reduction, and substitution. These reactions can yield various derivatives that possess unique chemical characteristics suitable for specific applications.

Table 1: Common Reactions of 2-Methyl-1H-benzimidazol-4-amine Dihydrochloride Hydrate

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to oxides | Benzimidazole oxides |

| Reduction | Forms different reduced derivatives | Amines or alcohols |

| Substitution | Replaces amine group with other functional groups | Substituted benzimidazole derivatives |

Biological Applications

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. Studies have shown effectiveness comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Anticancer Research

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through specific molecular interactions, although further research is needed to establish its efficacy and mechanisms .

Medicinal Applications

Therapeutic Potential

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development aimed at conditions such as inflammation and cancer .

Analgesic and Anti-inflammatory Effects

Certain derivatives have demonstrated significant analgesic and anti-inflammatory effects in preclinical studies. For example, compounds derived from benzimidazole structures have been shown to reduce edema and pain effectively compared to standard medications like indomethacin and diclofenac .

Industrial Applications

Catalysis in Chemical Reactions

In industrial settings, this compound is utilized as a catalyst in specific chemical reactions. Its unique properties facilitate reactions that are essential for producing various materials .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Analgesic Effects in Animal Models

Another study focused on the analgesic effects of benzimidazole derivatives showed that compounds similar to this compound significantly reduced pain responses in animal models when administered at therapeutic doses .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Research Findings

- Histamine derivatives primarily target histamine receptors .

- Thermal Stability : The target compound’s melting point (108°C) is lower than Histamine dihydrochloride (118–120°C), likely due to reduced hydrogen bonding in the anhydrous form .

Biological Activity

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with suitable reagents to introduce the amine group at the 4-position. Common solvents include pyridine, with heating under reflux conditions being standard practice. The process can be scaled for industrial production, optimizing reaction conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact pathways are context-dependent, varying with the biological system under study.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, in vitro testing revealed significant antibacterial activity against Salmonella typhi and antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| S. typhi | 50 µg/ml | |

| C. albicans | 250 µg/ml | |

| E. coli | Moderate activity | |

| S. aureus | Moderate to good activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 2D Assay | High cytotoxicity | |

| HCT116 (Colon) | 3D Assay | Inhibition of proliferation | |

| HeLa (Cervical) | In vitro | Induction of apoptosis |

Case Studies

A comprehensive review of benzimidazole derivatives from recent literature (2012–2021) indicates that compounds similar to this compound exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, analgesic, anti-inflammatory, and antiviral effects .

In one study, a series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activities against multiple strains, showing that modifications in the chemical structure significantly influenced their efficacy . Another case highlighted the potential use of these compounds as therapeutic agents in treating resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate, and how can dihydrochloride hydrate formation be controlled?

Methodological Answer: The synthesis typically involves refluxing the benzimidazole precursor with concentrated hydrochloric acid (HCl) to achieve dihydrochloride salt formation. For example, refluxing for 5 hours with HCl facilitates benzoyl group extrusion and salt formation . Hydrate stability is influenced by temperature; heating at 110°C removes water of crystallization, while aqueous recrystallization (seeding with a hydrated form) ensures controlled hydrate recovery. Challenges in isolating the base (e.g., gum formation) are mitigated by using sodium methoxide in dry methanol to precipitate NaCl, followed by vacuum evaporation and selective crystallization from aqueous solutions .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at 4°C for short-term stability (up to 2 years) or -20°C for long-term preservation. Avoid light exposure by using amber vials .

- Handling: Use fume hoods for weighing and dissolution. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Follow spill protocols: neutralize with sodium bicarbonate and dispose as hazardous waste .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC: Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- X-ray Crystallography: Employ SHELX software (SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns and lattice energy calculations (via DFT) validate hydrate stability .

- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns, while HRMS verifies molecular weight (±1 ppm accuracy) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in kinase inhibition pathways?

Methodological Answer:

- ATP-Competitive Assays: Use recombinant c-MET kinase (or related targets) with ATPγS. Measure IC₅₀ via fluorescence polarization (FP) or TR-FRET, referencing Capmatinib dihydrochloride hydrate (IC₅₀ = 0.13 nM) as a positive control .

- Downstream Signaling: Treat cancer cell lines (e.g., HGF-dependent models) and quantify phosphorylated ERK1/2, AKT, and STAT3 via Western blot. Normalize to total protein and include untreated/vehicle controls .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and efficacy?

Methodological Answer:

- Xenograft Models: Implant c-MET-amplified tumors (e.g., SNU-5 gastric cancer cells) in nude mice. Administer 10–50 mg/kg orally daily. Monitor tumor volume (caliper measurements) and plasma concentrations (LC-MS/MS) to calculate AUC and half-life .

- Metabolic Profiling: Identify primary metabolites using liver microsomes (CYP3A4/aldehyde oxidase). Use UPLC-QTOF-MS to detect phase I/II metabolites and compare with human hepatocyte data .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to c-MET’s ATP pocket. Validate poses with MD simulations (NAMD/GROMACS) assessing RMSD stability over 100 ns .

- DFT Calculations: Compute electrostatic potential maps (Gaussian 09) to predict hydrogen-bonding sites. Compare lattice energies of anhydrous vs. hydrated forms to explain crystallization preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.